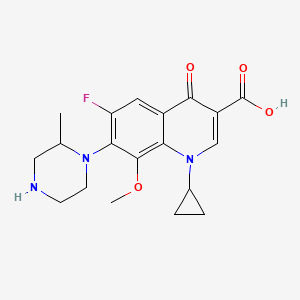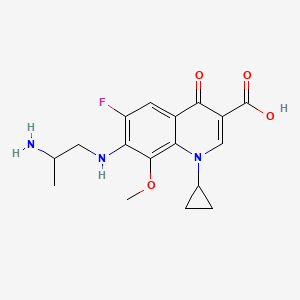
Clindamycin Impurity (Sulfone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clindamycin Impurity (Sulfone) is a byproduct formed during the synthesis and degradation of clindamycin, a lincosamide antibiotic. Clindamycin is widely used to treat serious infections caused by susceptible anaerobic bacteria and certain strains of streptococci, pneumococci, and staphylococci. The presence of impurities like the sulfone derivative is critical for quality control in pharmaceutical manufacturing to ensure the safety and efficacy of the final product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin Impurity (Sulfone) typically involves the oxidation of clindamycin. One common method includes the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure the selective formation of the sulfone impurity.
Industrial Production Methods
In industrial settings, the production of Clindamycin Impurity (Sulfone) is often a part of the overall clindamycin manufacturing process. The impurity is monitored and controlled through various analytical techniques such as high-performance liquid chromatography (HPLC) to ensure it remains within acceptable limits. The use of advanced purification methods helps in minimizing the levels of this impurity in the final pharmaceutical product.
Analyse Chemischer Reaktionen
Types of Reactions
Clindamycin Impurity (Sulfone) primarily undergoes oxidation reactions. The sulfone group is formed by the oxidation of the sulfur atom in the clindamycin molecule. This impurity can also participate in other chemical reactions such as reduction and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can react with the sulfone group under appropriate conditions.
Major Products Formed
The major product formed from the oxidation of clindamycin is Clindamycin Impurity (Sulfone). Other minor products may include different oxidized forms of clindamycin, depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Clindamycin Impurity (Sulfone) has several applications in scientific research:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for clindamycin.
Quality Control: Essential for monitoring the purity of clindamycin in pharmaceutical formulations.
Toxicological Studies: Helps in assessing the safety and potential genotoxicity of impurities in drug products.
Chemical Synthesis: Studied for its reactivity and transformation under various chemical conditions.
Wirkmechanismus
The mechanism of action of Clindamycin Impurity (Sulfone) is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its formation involves the oxidation of the sulfur atom in clindamycin, leading to the sulfone derivative. This transformation can affect the overall stability and efficacy of the clindamycin molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clindamycin Sulfoxide: Another oxidation product of clindamycin, formed by the oxidation of the sulfur atom to a sulfoxide group.
Lincomycin: A naturally occurring lincosamide antibiotic, structurally similar to clindamycin but with different pharmacological properties.
Clindamycin Phosphate: A prodrug of clindamycin, used to enhance its solubility and bioavailability.
Uniqueness
Clindamycin Impurity (Sulfone) is unique due to its specific formation pathway and the impact it has on the quality control of clindamycin. Its presence is a marker of the oxidation state of the drug and is crucial for ensuring the safety and efficacy of clindamycin formulations.
Eigenschaften
CAS-Nummer |
887402-22-4 |
|---|---|
Molekularformel |
C18H33ClN2O7S |
Molekulargewicht |
456.99 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


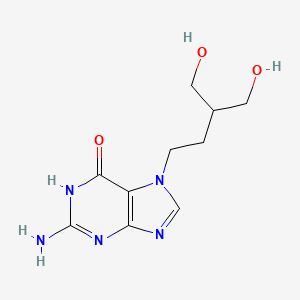
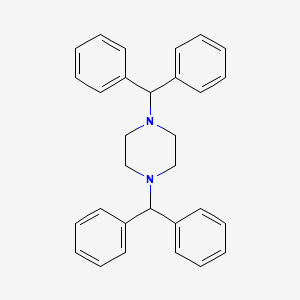
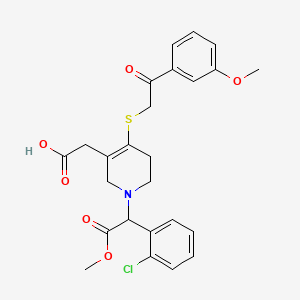
![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
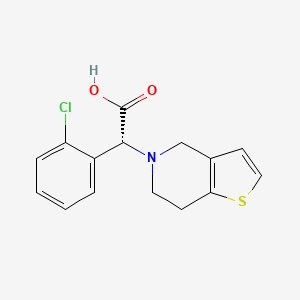
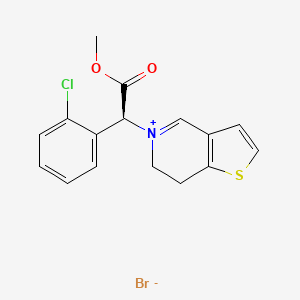
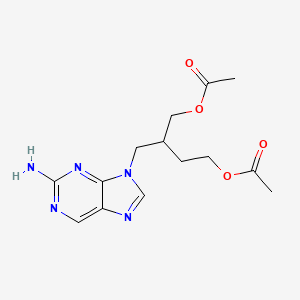
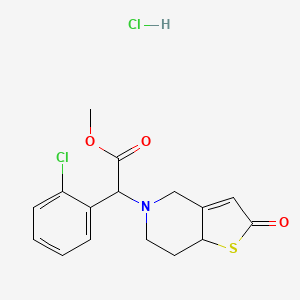
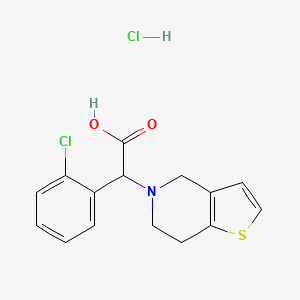
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

